(2S,3S)-Garcinia acid dimethyl ester
CAS No.:
Cat. No.: VC1895473
Molecular Formula: C8H10O7
Molecular Weight: 218.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10O7 |
---|---|
Molecular Weight | 218.16 g/mol |
IUPAC Name | dimethyl (2S,3S)-3-hydroxy-5-oxooxolane-2,3-dicarboxylate |
Standard InChI | InChI=1S/C8H10O7/c1-13-6(10)5-8(12,7(11)14-2)3-4(9)15-5/h5,12H,3H2,1-2H3/t5-,8+/m1/s1 |
Standard InChI Key | SYHDLDVMXBLLET-XRGYYRRGSA-N |
Isomeric SMILES | COC(=O)[C@@H]1[C@@](CC(=O)O1)(C(=O)OC)O |
Canonical SMILES | COC(=O)C1C(CC(=O)O1)(C(=O)OC)O |
Introduction
Chemical Structure and Origin
Structural Characteristics
(2S,3S)-Garcinia acid dimethyl ester is derived from garcinia acid, which is a naturally occurring hydroxycitric acid derivative. The parent compound, garcinia acid, is chemically known as (2S,3S)-tetrahydro-3-hydroxy-5-oxo-2,3-furandicarboxylic acid . The dimethyl ester form is created through esterification of the carboxylic acid groups present in the molecular structure, creating a more stable and easily analyzable compound for spectroscopic investigations .
The structure features two adjacent chiral centers at positions 2 and 3, with the specific stereochemical configuration of (2S,3S) . This stereochemical arrangement distinguishes it from other stereoisomers, such as hibiscus acid dimethyl ester, which has a (2S,3R) configuration .
Natural Source and Related Compounds
Garcinia acid is naturally found in the rinds of Garcinia cambogia fruits, from which approximately 200 mg of (2S,3S)-HCA methyl ester can be obtained from 10g of dried rinds . The parent compound belongs to the family of hydroxycitric acids (HCA), which are derivatives of 1,2-dihydroxypropane-1,2,3-tricarboxylic acid, also known as 2-hydroxycitric acid .
It's important to note that hydroxycitric acid exists in multiple stereoisomeric forms due to the presence of two adjacent chiral centers. During isolation, the γ-hydroxyl group promotes spontaneous lactonization to a γ-butyrolactone ring system . This results in various stereoisomers, including (2S,3S)-garcinia acid and its diastereomer (2S,3R)-hibiscus acid, which is found in Hibiscus subdariffa .
Spectroscopic Properties
Chiroptical Characteristics
The (2S,3S)-garcinia acid dimethyl ester displays distinctive chiroptical properties that have been extensively studied using various spectroscopic techniques. The optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) spectra have been measured and analyzed to understand the relationship between its molecular structure and optical properties .
Experimental studies of (+)-garcinia acid dimethyl ester have shown specific Cotton effects in the ECD spectrum. The compound exhibits three prominent Cotton effects: a negative effect at 226 nm and positive effects at 204 nm and 167 nm . In acetonitrile (CH3CN) solvent, the experimental ECD spectrum shows a single positive Cotton effect at 212 nm .
Spectroscopic Data Analysis
Table 1: Key Electronic Circular Dichroism (ECD) Spectral Features of (2S,3S)-Garcinia Acid Dimethyl Ester
Spectral Feature | Wavelength (nm) | Nature of Cotton Effect | Solvent |
---|---|---|---|
Primary Cotton Effect | 226 | Negative | Not specified |
Secondary Cotton Effect | 204 | Positive | Not specified |
Tertiary Cotton Effect | 167 | Positive | Not specified |
Observed in CH3CN | 212 | Positive | Acetonitrile |
The electronic absorption (EA) spectrum of the compound exhibits one strong absorption band at 172 nm and a weak broad absorption band spanning approximately 200–230 nm without a well-defined peak position . In acetonitrile, the experimental EA spectrum shows weak absorption broadly spread out with a plateau in the 208–211 nm range .
Quantum Chemical Analysis and Solvation Effects
Computational Methods
Researchers have employed quantum chemical methods to predict the spectroscopic properties of (2S,3S)-garcinia acid dimethyl ester and compare them with experimental observations. These calculations have been instrumental in confirming the absolute configuration of the molecule and understanding the effects of solvation on its spectroscopic behavior .
For solution-phase calculations, the continuous surface charge polarizable continuum model (PCM) has been used to account for solvent effects . Studies have employed both the B3LYP/aug-cc-pVDZ and CAM-B3LYP/aug-cc-pVDZ computational levels to predict the ORD, ECD, and VCD spectra of the compound .
Spectral Feature | Gas-Phase Prediction | PCM Prediction | Experimental Result | Computational Level |
---|---|---|---|---|
ECD Spectrum (190-250 nm) | Mirror image of experimental | Good agreement | Positive CE at 212 nm | B3LYP/aug-cc-pVDZ |
Carbonyl Stretching Vibrations | Significant discrepancy | Better agreement | - | B3LYP/aug-cc-pVDZ |
VCD Spectrum | Less accurate | Better agreement | - | Not specified |
For carbonyl stretching vibrations, the vibrational band positions predicted in gas-phase calculations differ significantly from the experimentally observed band positions, a discrepancy that has been corrected by the use of PCM . Similarly, solution-phase VCD predictions provided better agreement with experimental VCD observations than gas-phase VCD predictions .
Synthesis and Isolation Methods
Preparation from Natural Sources
The preparation of (2S,3S)-garcinia acid dimethyl ester typically involves the isolation of garcinia acid from natural sources, followed by esterification. The parent compound, garcinia acid, can be extracted from the dried rinds of Garcinia cambogia fruits . A patent describes an economic, commercially viable, and cost-effective process for the large-scale isolation of garcinia acid, which can subsequently be converted to its dimethyl ester form .
From 10g of dried rinds of Garcinia, approximately 200 mg of (2S,3S)-HCA methyl ester can be obtained . The isolated garcinia acid is typically converted to its dimethyl ester through standard esterification procedures, creating a more stable compound for spectroscopic analysis .
Spectroscopic Confirmation
The identity and purity of (2S,3S)-garcinia acid dimethyl ester can be confirmed through various spectroscopic techniques. NMR spectroscopy, particularly 1H-NMR and 13C-NMR, provides valuable structural information. For related compounds, 1H-NMR data in acetone-d6 includes characteristic doublets at 2.60 ppm and 3.07 ppm for specific protons and a singlet at 4.80 ppm .
Mass spectrometry can also be used to confirm the molecular weight and formula of the compound. The garcinia acid derivative has a molecular formula of C6H6O7 before esterification , with the dimethyl ester having additional carbon and hydrogen atoms due to the methyl groups.
Research Applications and Significance
Methodological Advancements
The research on (2S,3S)-garcinia acid dimethyl ester has contributed to methodological advancements in computational chemistry and spectroscopic analysis. The application of the continuous surface charge polarizable continuum model (PCM) for solution-phase calculations has improved the accuracy of predicted chiroptical spectra, enabling more reliable stereochemical determinations .
The comparison between gas-phase and solution-phase predictions has highlighted the critical importance of including solvation effects in quantum chemical calculations of chiroptical properties. This has led to improved protocols for the computational analysis of natural products and their derivatives .
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